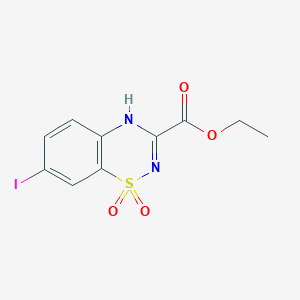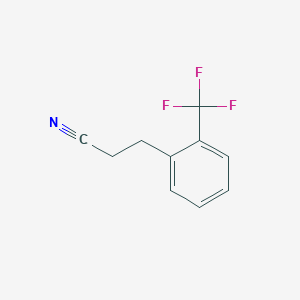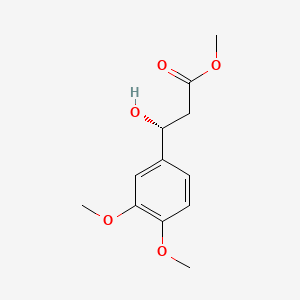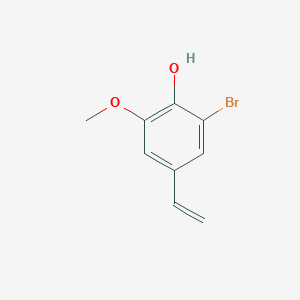
(R)-2-amino-2-(1H-indol-4-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-amino-2-(1H-indol-4-yl)ethan-1-ol is a chiral compound featuring an indole ring, which is a common structural motif in many biologically active molecules. The presence of both an amino group and a hydroxyl group makes it a versatile intermediate in organic synthesis and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-amino-2-(1H-indol-4-yl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis often begins with indole or its derivatives.
Functionalization: Introduction of the amino and hydroxyl groups can be achieved through various functionalization reactions. For example, the amino group can be introduced via reductive amination, while the hydroxyl group can be introduced through oxidation reactions.
Chiral Resolution: The chiral center can be resolved using chiral catalysts or by employing chiral starting materials.
Industrial Production Methods
In an industrial setting, the production of ®-2-amino-2-(1H-indol-4-yl)ethan-1-ol may involve:
Catalytic Hydrogenation: Using chiral catalysts to ensure the desired enantiomer is produced.
Enzymatic Resolution: Employing enzymes to selectively produce the ®-enantiomer.
High-Pressure Liquid Chromatography (HPLC): For the separation and purification of the desired enantiomer.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form various amines.
Substitution: Both the amino and hydroxyl groups can undergo substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions include various indole derivatives, which can be further utilized in pharmaceutical and chemical research.
科学的研究の応用
Chemistry
In chemistry, ®-2-amino-2-(1H-indol-4-yl)ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantioselective catalysts and ligands.
Biology
In biological research, this compound is studied for its potential role in enzyme inhibition and receptor binding. Its indole structure is similar to that of tryptophan, making it a useful tool in protein studies.
Medicine
In medicine, ®-2-amino-2-(1H-indol-4-yl)ethan-1-ol is explored for its potential therapeutic applications, including as an antidepressant, anticancer, and anti-inflammatory agent.
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other fine chemicals.
作用機序
The mechanism of action of ®-2-amino-2-(1H-indol-4-yl)ethan-1-ol involves its interaction with various molecular targets, including enzymes and receptors. The indole ring can mimic the structure of natural substrates, allowing it to bind to active sites and inhibit enzyme activity. The amino and hydroxyl groups can form hydrogen bonds with target molecules, enhancing its binding affinity.
類似化合物との比較
Similar Compounds
Tryptophan: An essential amino acid with a similar indole structure.
Serotonin: A neurotransmitter derived from tryptophan.
Indole-3-acetic acid: A plant hormone with an indole ring.
Uniqueness
®-2-amino-2-(1H-indol-4-yl)ethan-1-ol is unique due to its chiral center and the presence of both amino and hydroxyl groups. This combination of functional groups makes it a versatile intermediate in organic synthesis and pharmaceutical research.
特性
分子式 |
C10H12N2O |
|---|---|
分子量 |
176.21 g/mol |
IUPAC名 |
(2R)-2-amino-2-(1H-indol-4-yl)ethanol |
InChI |
InChI=1S/C10H12N2O/c11-9(6-13)7-2-1-3-10-8(7)4-5-12-10/h1-5,9,12-13H,6,11H2/t9-/m0/s1 |
InChIキー |
SKLQWNKIVMUKHY-VIFPVBQESA-N |
異性体SMILES |
C1=CC(=C2C=CNC2=C1)[C@H](CO)N |
正規SMILES |
C1=CC(=C2C=CNC2=C1)C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-methyl-N-[2-(methylamino)ethyl]acetamidedihydrochloride](/img/structure/B13608137.png)

![4-(1H-Benzo[d]imidazol-2-yl)-2-methylbutan-2-amine](/img/structure/B13608154.png)

![1-[2-Chloro-6-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B13608196.png)


